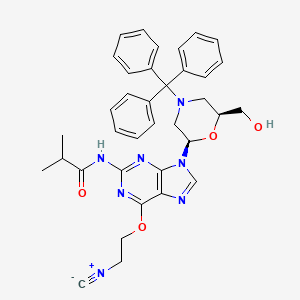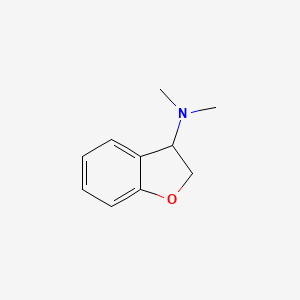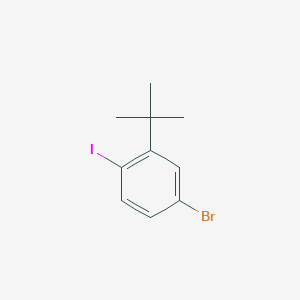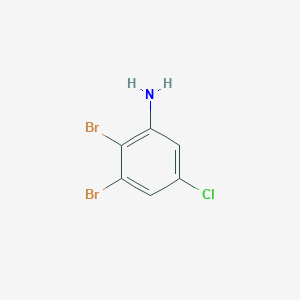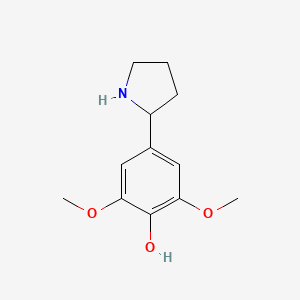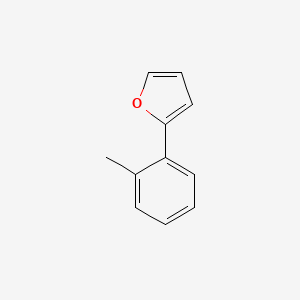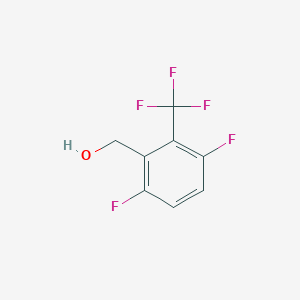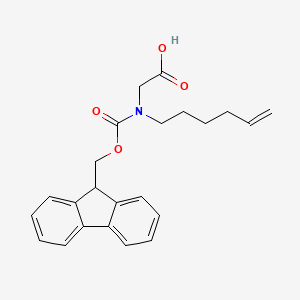
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid typically involves the following steps:
Fmoc Protection: The starting material, an amino acid, is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with hex-5-en-1-amine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reactions: DIC and HOBt are frequently used as coupling reagents.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Deprotection: The major product is the free amine.
Substitution: The products depend on the nature of the substituent introduced.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid involves the protection of amino groups during chemical synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial during peptide synthesis, where multiple amino acids are sequentially added to form a peptide chain. The Fmoc group can be selectively removed under mild conditions, allowing the amino group to participate in subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Features both Fmoc and Boc protecting groups for more complex peptide synthesis.
Fmoc-Ala-OH: A simpler Fmoc-protected amino acid.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid is unique due to its specific structure, which includes a hex-5-en-1-yl group. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids. Its ability to undergo various chemical reactions while maintaining the integrity of the peptide chain makes it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(hex-5-enyl)amino]acetic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h2,5-8,10-13,21H,1,3-4,9,14-16H2,(H,25,26) |
Clé InChI |
PRDKWAJGFVDPJD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

